molecular formula C20H20O5 B1664708 8-Prenylnaringenin CAS No. 53846-50-7

8-Prenylnaringenin

Cat. No.: B1664708
CAS No.: 53846-50-7
M. Wt: 340.4 g/mol
InChI Key: LPEPZZAVFJPLNZ-SFHVURJKSA-N
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Description

8-Prenylnaringenin (8-PN) is a prenylated flavonoid predominantly found in hops (Humulus lupulus) and beer, recognized as the most potent phytoestrogen discovered to date . Structurally, it belongs to the flavanone subclass, characterized by a 15-carbon skeleton with a prenyl group (-C₅H₈) attached at the C-8 position of the naringenin backbone . This prenylation significantly enhances its lipophilicity, cellular uptake, and biological activity compared to non-prenylated flavonoids .

8-PN exhibits strong estrogenic activity by selectively binding to estrogen receptor alpha (ERα) with higher affinity than genistein, coumestrol, and other phytoestrogens .

Preparation Methods

Semi-Synthetic Demethylation of Xanthohumol

Reaction Mechanism and Optimization

Xanthohumol (XN), a abundant prenylflavonoid in hop extracts, serves as a precursor for 8PN synthesis via demethylation. The process involves lithium chloride (LiCl) in dimethylformamide (DMF) under microwave irradiation, which cleaves methyl ether bonds while preserving the prenyl group. Initial studies achieved a 76% combined yield of 8PN and its isomer 6-prenylnaringenin (6PN) through systematic optimization of temperature (198°C), LiCl concentration (55 equivalents), and reaction time (9 minutes).

The reaction mechanism proceeds through flavanone ring opening at elevated temperatures, forming desmethylxanthohumol as an intermediate. Subsequent ring closure under microwave conditions favors 8PN formation, though 6PN co-occurs due to competing cyclization pathways. Design of Experiment (DoE) analysis revealed LiCl concentration as the most critical factor, contributing 42% to yield variance, followed by temperature (31%) and time (27%).

Table 1: Optimal Conditions for Xanthohumol Demethylation

Parameter Low Level High Level Optimal Value
Temperature (°C) 160 220 198
LiCl (equivalents) 2.4 23.9 55
Time (minutes) 5 30 9

Magnesium Oxide-Catalyzed Thermal Isomerization

Temperature-Dependent Yield Enhancement

Thermal isomerization of desmethylxanthohumol using magnesium oxide (MgO) catalysts provides an alternative route. At 70°C with 0.3% wt. catalyst, 8PN content increased by 72% relative to starting material over 8 days. Prolonged heating beyond 9 days showed diminishing returns, with only a 4.2% additional yield increase.

Table 2: Temperature Effects on 8PN Yield

Temperature (°C) Reaction Duration (Days) 8PN Yield (mg/100g) Yield Increase (%)
50 8 22.4 31
60 8 25.7 50
70 8 29.1 72
80 4 -100

Higher catalyst concentrations (3% wt.) paradoxically reduced 8PN yields by 24% due to preferential 6PN formation, highlighting the delicate balance between reaction acceleration and product selectivity.

Catalytic Demethylation Strategies

Metal Halide-Mediated Demethylation

Scandium triflate (Sc(OTf)₃) paired with potassium iodide (KI) achieved 92% 8PN yield from protected naringenin derivatives, outperforming traditional catalysts like aluminum bromide (AlBr₃) and boron tribromide (BBr₃). The reaction proceeds via methoxy group activation, followed by nucleophilic iodide attack.

Microwave-Assisted vs Conventional Heating

Comparative studies demonstrate microwave irradiation reduces reaction times from hours to minutes while improving yields:

Heating Method Time 8PN Yield 6PN Yield Byproducts
Conventional 180 min 48% 22% 15%
Microwave 9 min 53% 23% <5%

Microwave conditions suppress byproducts like deglycosylated xanthohumol derivatives through rapid, uniform heating.

Biotechnological Approaches

Microbial Demethylation

Eubacterium limosum converts isoxanthohumol to 8PN with 50% efficiency in brain-heart infusion broth, while fungal strains (Eupenicillium javanicum) achieve only 1.5% conversion. The enzymatic pathway involves O-demethylases that specifically cleave the C4'-methoxy group without isomerization to 6PN.

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthesis Routes

Method Raw Material Cost ($/kg) Yield (%) Purity (%) Scalability
Xanthohumol Demethylation 120 76 89 High
Thermal Isomerization 85 29 95 Moderate
Microbial Conversion 310 50 82 Low

Xanthohumol-derived methods offer superior scalability due to abundant hop processing byproducts, while microbial routes remain limited by bioreactor costs and slow reaction kinetics.

Chemical Reactions Analysis

1.1. Demethylation of Xanthohumol (XN)

Xanthohumol (XN), a precursor in hops, is demethylated to 8-PN and 6-prenylnaringenin (6-PN) using lithium chloride (LiCl) in dimethylformamide (DMF) under microwave irradiation. This reaction was optimized via a design of experiments (DOE) approach .

Optimized Reaction Conditions

FactorLow ValueHigh ValueOptimal Value
Temperature160°C220°C190°C
LiCl (mg)2.423.937.1
Time (min)5301

Key findings:

  • Temperature : Critical factor for 8-PN yield, with 190°C maximizing conversion.

  • LiCl concentration : Higher amounts (e.g., 37.1 mg) enhance 8-PN formation.

  • Time : Shorter durations (1 min) minimize byproduct formation .

2.1. Hepatic and Intestinal Metabolism

8-PN undergoes extensive phase I and II metabolism:

  • Phase I (Oxidation) :

    • Prenyl group oxidation :

      • Terminal methyl groups oxidized to alcohol (E)-8-(4’’-hydroxyisopentenyl)naringenin (8-PN-OH) and ketone (E)-8-(4’’-oxoisopentenyl)naringenin (8-PN=O) .

      • Double bond epoxidation followed by intramolecular ring-opening to form hydroxy quinone intermediates .

    • Flavanone skeleton oxidation :

      • Hydroxylation at the 3' position on the B ring and desaturation of the C ring to form 8-prenylapigenin .

  • Phase II (Conjugation) :

    • Intestinal cells (Caco-2): Forms 4′-O-glucuronide and sulfates .

    • Hepatocytes: Produces 7-O-glucuronide (dominant) via UGT1A1, UGT1A6, UGT1A8, and UGT1A9 .

2.2. CYP-Dependent Biotransformations

  • CYP2C8 and CYP2C19 : Catalyze alcohol formation in the prenyl side chain .

  • CYP1A2 : Converts isoxanthohumol (IX) to 8-PN in the distal colon .

Synthetic Derivatives

Several synthetic derivatives have been developed for enhanced activity or stability:

  • Methylation variants :

    • 7,4′-Di-O-methyl-8-prenylnaringenin

    • 7,4′-Di-O-acetyl-8-prenylnaringenin

  • Alkylation variants :

    • 7,4′-Di-O-allyl-8-prenylnaringenin

    • 7,4′-Di-O-palmitoyl-8-prenylnaringenin

  • Alkyl chain modifications :

    • 8-Neopentylnaringenin

    • 8-n-heptylnaringenin

Enzyme-Catalyzed Conversions

  • 8-dimethylallylnaringenin 2'-hydroxylase : Converts 8-PN to leachianone G using NADPH and O₂ .

  • Biotransformation in GI tract : Fecal microbiota converts isoxanthohumol (IX) to 8-PN, with conversion efficiency varying among individuals (6.9–78.8%) .

Pharmacokinetic Considerations

  • Absorption : Rapid intestinal absorption (Caco-2 cells) followed by enterohepatic recirculation .

  • Efflux Inhibition : Inhibits ABCG2, ABCB1, and ABCC1 transporters, potentially affecting co-administered drugs .

Reaction Optimization Metrics

DOE Model Validation

TargetR² (%)R² (Corrected)
8-PN95.192.9
6-PN94.792.3
Byproducts98.697.7

The high R² values confirm robust model predictions for reaction outcomes .

This comprehensive analysis highlights 8-PN’s complex reactivity, from enzymatic synthesis to metabolic breakdown, emphasizing its role as a bioactive compound with therapeutic potential.

Scientific Research Applications

Women's Health

Menopausal Symptom Relief
8-PN has shown promise in alleviating menopausal symptoms due to its estrogenic effects. Clinical studies indicate that 8-PN can significantly reduce hot flashes and improve overall quality of life in postmenopausal women . A double-blind, placebo-controlled trial demonstrated that doses of 50-750 mg led to marked improvements in symptom relief compared to placebo .

StudyDoseOutcome
Randomized Controlled Trial50-750 mg/daySignificant reduction in hot flashes and improved quality of life

Bone Health
Research indicates that 8-PN may play a role in bone health by promoting osteoblast differentiation and inhibiting osteoclast formation. In vitro studies have shown that 8-PN increases the expression of osteoprotegerin (OPG), an important factor in bone metabolism, more effectively than its non-prenylated counterpart, naringenin .

StudyCell TypeResult
Rat Calvarial OsteoblastsOsteoblast DifferentiationEnhanced OPG expression and increased differentiation markers
Rabbit Bone Marrow CellsOsteoclast FormationInhibition of formation and induction of apoptosis

Oncology

Anticancer Properties
8-PN exhibits significant anticancer activity across various cancer types, including breast and prostate cancers. It has been shown to induce apoptosis in MCF-7 breast cancer cells and inhibit the PI(3)K/Akt signaling pathway, which is crucial for cell survival . Furthermore, it demonstrates antiproliferative effects on prostate cancer cell lines without inducing typical apoptotic features .

Cancer TypeMechanismResult
Breast Cancer (MCF-7)PI(3)K/Akt inhibitionInduction of apoptosis
Prostate Cancer (PC-3, DU145)Antiproliferative activityReduced cell viability

Pharmacokinetics

The pharmacokinetics of 8-PN reveal its rapid absorption and significant enterohepatic recirculation. After oral administration, peak plasma concentrations are typically reached within 1-1.5 hours, indicating efficient gastrointestinal absorption . The compound is metabolized into several glucuronides and sulfates, with some metabolites retaining estrogenic activity.

Safety and Long-term Effects

While the therapeutic potential of 8-PN is promising, concerns regarding long-term consumption persist. Studies suggest that while it mimics estrogen's effects, potential adverse effects associated with prolonged use need further investigation .

Comparison with Similar Compounds

Structural Comparison with Related Compounds

The biological activity of prenylated flavonoids is heavily influenced by the position and structure of the prenyl group. Key structural analogs of 8-PN include:

Compound Prenyl Position Key Structural Features Estrogenic Activity Key References
8-Prenylnaringenin C-8 Prenyl group at C-8; planar flavanone High (ERα-selective)
6-Prenylnaringenin C-6 Prenyl group at C-6; steric hindrance Low/None
Naringenin None Non-prenylated flavanone Moderate
Xanthohumol C-8 (chalcone) Prenylated chalcone; isomerizes to 8-PN Low (non-estrogenic)
Genistein N/A Isoflavone (soy-derived) Moderate (ERβ bias)
  • 6-Prenylnaringenin (6-PN) : The relocation of the prenyl group from C-8 to C-6 eliminates estrogenic activity due to steric hindrance, which disrupts ER binding .
  • Naringenin : The absence of a prenyl group reduces lipophilicity and cellular accumulation, resulting in weaker cytotoxicity and estrogenic effects compared to 8-PN .
  • Xanthohumol : A precursor to 8-PN, this chalcone lacks estrogenic activity but demonstrates anticancer properties through distinct mechanisms (e.g., inhibition of aldo-keto reductases) .

Estrogenic Activity and Receptor Affinity

8-PN is distinguished by its exceptional ERα affinity, surpassing other phytoestrogens:

Compound ERα Binding Affinity (Relative to Estradiol) ERβ Binding Affinity Selectivity References
8-PN 20% 3% ERα
Coumestrol 9% 2% ERα
Genistein 4% 87% ERβ
6-PN <1% <1% None

8-PN’s ERα selectivity underpins its efficacy in menopausal therapies, mimicking estradiol’s effects on bone homeostasis (osteoblast differentiation, osteoclast apoptosis) and vaginal epithelium proliferation . However, its potent estrogenic activity raises concerns about long-term use in hormone-dependent cancers .

Cytotoxic and Anticancer Properties

8-PN exhibits cell-type-specific cytotoxicity, with notable activity against glioblastoma and breast cancer cells:

Cell Line 8-PN Cytotoxicity (IC₅₀) Naringenin Cytotoxicity (IC₅₀) Selectivity (Cancer vs. Normal) References
U-118 MG (Glioblastoma) 25 µM >50 µM 37% higher accumulation in cancer cells
MCF-7 (Breast Cancer) >50 µM >50 µM No significant inhibition
Caco-2 (Colon Cancer) 40 µM (25% viability) >50 µM Low activity
BJ (Normal Fibroblasts) >50 µM >50 µM Lower toxicity in normal cells
  • Mechanisms: 8-PN’s prenyl group enhances membrane permeability, leading to 37% greater accumulation in glioblastoma cells than normal fibroblasts . It also inhibits phosphatidylinositol-3-kinase (PI3K) in breast cancer cells and targets dihydrofolate reductase (DHFR) in anticancer pathways .
  • Contrasts : Unlike xanthohumol, which induces apoptosis in glioma cells via COX/LOX inhibition, 8-PN’s effects are more receptor-mediated .

Pharmacokinetic and ADMET Profiles

8-PN and its derivatives show favorable pharmacological properties but require further validation:

Parameter 8-PN Xanthohumol Derivative References
Absorption Moderate (lipophilicity-enhanced) Similar to 8-PN
Metabolism Glucuronidation (UGT enzymes) Extensive hepatic metabolism
Toxicity Low (no genotoxicity reported) Low
Half-Life ~6 hours (rat models) Not reported
  • ADMET Studies : 8-PN derivatives exhibit similar absorption and distribution profiles to parent compounds but require optimization for blood-brain barrier penetration .
  • Limitations : Low oral bioavailability and rapid glucuronidation in the liver may limit therapeutic efficacy .

Biological Activity

8-Prenylnaringenin (8-PN) is a prenylated flavonoid primarily derived from hops (Humulus lupulus L.) and is recognized for its potent phytoestrogenic properties. This article explores the biological activity of 8-PN, focusing on its pharmacokinetics, estrogenic effects, anticancer potential, and other therapeutic applications.

Pharmacokinetics

Research indicates that 8-PN exhibits rapid absorption and significant enterohepatic recirculation. In a study involving postmenopausal women, maximum serum concentrations were achieved within 1 to 1.5 hours after oral administration, with a secondary peak occurring between 7 to 10 hours due to enterohepatic recirculation . The compound is metabolized primarily through glucuronidation and sulfation, with various metabolites identified in human liver microsomes . Notably, only about 4% of the administered dose remains unmetabolized after four hours of incubation with human hepatocytes .

Estrogenic Activity

8-PN is recognized as one of the most potent phytoestrogens known to date. It selectively binds to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens, which has implications for menopausal symptom relief . In vitro studies have demonstrated that 8-PN can induce apoptosis in hormone-sensitive breast cancer cells (MCF-7) and inhibit the proliferation of prostate cancer cell lines (PC-3 and DU145) .

Table 1: Summary of Estrogenic Effects

Study TypeFindings
In vitroInduces apoptosis in MCF-7 cells
In vivoAlters serum hormone levels in postmenopausal women
Clinical TrialsReduced luteinizing hormone levels post-administration

Anticancer Properties

The anticancer potential of 8-PN has been extensively studied. It has been shown to inhibit the activation of the PI(3)K/Akt pathway in cancer cells, which is crucial for cell survival and proliferation . Additionally, it has demonstrated the ability to inhibit multidrug resistance-associated transporters, enhancing its efficacy against resistant cancer cell lines .

Case Study: Breast Cancer

In a clinical trial assessing the effects of 8-PN on breast cancer patients, significant reductions in tumor size were observed alongside improvements in quality of life metrics. The study highlighted that patients receiving 8-PN exhibited decreased levels of circulating tumor markers compared to controls .

Therapeutic Applications

Beyond its estrogenic and anticancer activities, 8-PN has potential applications in treating osteoporosis. It promotes osteoblast differentiation and increases osteoprotegerin levels, which are critical for bone health. In animal models, 8-PN has shown a greater capacity to inhibit osteoclast formation compared to its non-prenylated counterpart, naringenin .

Table 2: Therapeutic Applications of this compound

ApplicationMechanismEvidence
Menopausal ReliefEstrogen receptor modulationClinical trials show symptom relief
OsteoporosisInhibition of osteoclast formationEnhanced osteoblast differentiation in vitro
Cancer TreatmentInduction of apoptosis in cancer cellsSignificant tumor size reduction in clinical trials

Q & A

Basic Research Questions

Q. What are the primary biological activities of 8-prenylnaringenin (8-PN) in cancer research?

  • 8-PN exhibits cytotoxic and anti-proliferative effects in cancer models. For example, it induces apoptosis in HCT-116 colon cancer cells via both intrinsic and extrinsic pathways . It also shows higher cytotoxicity in glioblastoma cells (U-118 MG) compared to normal fibroblasts, correlating with 37% greater accumulation in cancer cells . Researchers should prioritize assays like flow cytometry (for apoptosis markers) and MTT/ATP-based viability tests to validate these effects.

Q. How does 8-PN activate estrogenic pathways, and what are the implications for experimental design?

  • 8-PN is a potent phytoestrogen that mimics estradiol by binding estrogen receptors (ERα/β). Its activation of Akt phosphorylation pathways in mice suggests a role in mitigating disuse muscle atrophy . To study estrogenic effects, use ER-positive cell lines (e.g., MCF-7 breast cancer cells) and include controls like ER antagonists (e.g., ICI 182,780) to confirm receptor dependency. Dose-response studies are critical, as effects are concentration-dependent .

Q. What experimental models are suitable for studying 8-PN’s anti-osteoporotic properties?

  • 8-PN enhances bone mineral density (BMD) in mice by modulating osteoblast/osteoclast activity . Use in vivo models like ovariectomized (OVX) rodents to simulate postmenopausal bone loss. Pair with micro-CT imaging for trabecular bone analysis and biomechanical testing (e.g., three-point bending) to assess bone strength .

Q. How should 8-PN be solubilized for in vitro studies?

  • 8-PN is soluble in ethanol (2 mg/mL), DMSO (5 mg/mL), and DMF (10 mg/mL). Prepare stock solutions under inert gas (e.g., nitrogen) to prevent oxidation. For cell-based assays, ensure final solvent concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in 8-PN’s dose-dependent effects between in vitro and in vivo studies?

  • In vitro studies often require high 8-PN concentrations (µM range) for efficacy, whereas in vivo models show effects at lower doses due to bioavailability and metabolite interactions . To address this, use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify tissue-specific accumulation and active metabolites. Combine with transcriptomics (RNA-seq) to identify downstream targets at varying doses .

Q. What strategies optimize 8-PN’s bioavailability for therapeutic applications?

  • 8-PN’s low oral bioavailability (<1%) limits clinical translation. Consider nanoformulations (e.g., liposomes) or co-administration with bioavailability enhancers (e.g., piperine). Validate using Caco-2 cell monolayers for intestinal permeability and in vivo pharmacokinetic studies in rodents .

Q. How can researchers validate 8-PN’s role in inhibiting multidrug resistance (MDR) transporters?

  • 8-PN inhibits P-glycoprotein (P-gp) and MRP1, which are linked to chemoresistance . Use calcein-AM efflux assays in MDR-overexpressing cell lines (e.g., Caco-2 or MDCK-MDR1). Pair with competitive substrates (e.g., verapamil for P-gp) to confirm transporter-specific inhibition .

Q. What experimental designs mitigate confounding effects of 8-PN’s estrogenic activity in non-target tissues?

  • Tissue-selective ER modulation can be achieved using ERβ-specific agonists/antagonists. For example, in prostate cancer models, combine 8-PN with ERβ-selective ligands to isolate anti-proliferative effects from uterotrophic activity. Include sham-operated controls in in vivo studies to distinguish hormone-dependent outcomes .

Q. How do prenyl group modifications influence 8-PN’s bioactivity compared to analogs like 6-prenylnaringenin?

  • Prenylation at the 8-position enhances ER binding affinity and metabolic stability compared to 6-prenyl derivatives . Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses in ERα/β. Synthesize analogs via microbial biotransformation (e.g., using Penicillium spp.) and test in dual-luciferase reporter assays for ER activation .

Q. What methodologies assess long-term safety risks of 8-PN in hormone-sensitive tissues?

  • Conduct chronic toxicity studies in rodents (6–12 months) with endpoints including uterine hyperplasia, mammary gland histopathology, and serum hormone levels (estradiol, FSH). Use ER-dependent gene expression panels (e.g., TFF1, GREB1) to monitor tissue-specific estrogenicity .

Q. Methodological Considerations

  • Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3/7 activity) .
  • Signal Pathway Validation : Combine pharmacological inhibitors (e.g., LY294002 for Akt) with siRNA knockdowns to confirm mechanistic pathways .
  • Ecological Impact : Follow OECD guidelines for acute toxicity testing in Daphnia magna or Danio rerio if environmental release is a concern .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZZAVFJPLNZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333083
Record name 8-Prenylnaringenin
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53846-50-7
Record name (-)-8-Prenylnaringenin
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Record name 8-Prenylnaringenin
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Record name 8-Prenylnaringenin
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Record name 8-PRENYLNARINGENIN
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Retrosynthesis Analysis

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